1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
This compound features a central piperazine ring substituted with a benzo[d]thiazole group (bearing an isopropyl moiety) and a 2,2-diphenylethanone group. Its structure combines aromatic, heterocyclic, and ketone functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3OS/c1-20(2)23-14-9-15-24-26(23)29-28(33-24)31-18-16-30(17-19-31)27(32)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYFEMMEGRFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withtubulin , a protein that plays a crucial role in cell division.
Mode of Action
It’s worth noting that similar compounds have been found to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle, thereby preventing cell division and inducing apoptosis.
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the transition from G2 to M phase. This disruption leads to cell cycle arrest and ultimately apoptosis , or programmed cell death.
Result of Action
The compound’s interaction with tubulin and subsequent disruption of the cell cycle can lead to cell death . In vitro studies of similar compounds have shown cytotoxic activity against various cancer cell lines.
Biological Activity
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound notable for its unique structural features, including a piperazine ring and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C23H27N3OS, with a molecular weight of approximately 385.55 g/mol. The structure is characterized by:
- Piperazine ring : Contributes to the binding affinity and interaction with biological targets.
- Benzo[d]thiazole moiety : Enhances lipophilicity and may influence pharmacokinetics.
- Diphenylethanone group : Imparts potential activity against various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperazine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.
- Inhibition of Oncogenic MicroRNAs : Studies suggest that derivatives of this compound may inhibit microRNA-21, which is implicated in cancer progression. Inhibiting this pathway could enhance apoptosis in cancer cells and reduce proliferation .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- A study demonstrated that related compounds could inhibit the expression of miR-21 in HeLa and U-87 MG cells, leading to increased apoptosis and reduced cell growth .
Analgesic Effects
The compound's structural features suggest potential analgesic properties. Research on similar compounds indicates that they may act as μ-opioid receptor agonists, providing pain relief without the severe side effects commonly associated with traditional opioids .
Case Studies
- MicroRNA Inhibition Study : In a study evaluating microRNA inhibitors, compounds structurally related to this compound were tested against miR-21. The results indicated significant inhibition of miR-21 expression, leading to enhanced apoptosis in cancer cell lines .
- Analgesic Efficacy Evaluation : Another study assessed the analgesic effects of related compounds through high-throughput screening. Results showed promising anti-nociceptive effects in animal models, indicating potential therapeutic applications for pain management .
Research Findings Summary
Scientific Research Applications
Therapeutic Potential
Research indicates that 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone may have therapeutic applications in:
- Pain Management : The compound has shown promise in modulating pain pathways, suggesting potential use as an analgesic.
- Metabolic Disorders : It may be beneficial in treating conditions such as obesity, hyperphagia, and diabetes by influencing metabolic pathways.
Behavioral Studies
Pharmacological studies have evaluated the abuse potential of related compounds like N-isopropylbenzylamine (a structural isomer). These studies used conditioned place preference (CPP) tests to compare the effects of N-isopropylbenzylamine with methamphetamine. Results indicated significant behavioral responses that warrant further investigation into the pharmacological profile of similar compounds .
Material Science Applications
The unique structural properties of this compound also lend themselves to potential applications in material science. Its ability to form stable crystalline structures under standard laboratory conditions suggests it could be useful in developing new materials with specific mechanical or thermal properties.
Several studies have highlighted the compound's potential applications:
- Pain Management : A study indicated that derivatives similar to this compound could effectively modulate pain pathways through specific receptor interactions.
- Metabolic Disorders : Research has shown that compounds within this chemical class can influence metabolic pathways related to obesity and diabetes, suggesting a therapeutic avenue for these conditions.
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole Core
Benzo[d]thiazole derivatives are typically synthesized via cyclization reactions. For example:
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Thioamide cyclization : Reaction of a thiocarbonyl group with an adjacent amine or amide under acidic conditions forms the thiazole ring .
-
Condensation reactions : Aldol-like condensations between aldehydes and thioamides may also form thiazole cores, as seen in chalcone synthesis .
Piperazine Coupling
Piperazine’s secondary amine groups enable:
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Alkylation : Reaction with alkyl halides or epoxides (e.g., epoxide ring-opening under basic conditions) .
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Reductive amination : Coupling with ketones or aldehydes using reducing agents like NaBH(AcO)₃ .
For this compound, the benzo[d]thiazol-2-yl group likely attaches to piperazine via alkylation or reductive amination.
Diphenylethanone Construction
The diphenylethanone moiety (2,2-diphenylethanone) is commonly synthesized via:
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Claisen-Schmidt condensation : Reaction of benzaldehyde with acetophenone derivatives under basic conditions .
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Grignard reactions : Coupling aryl magnesium bromides with ketones.
Piperazine Functionalization
Piperazine undergoes multiple transformations:
Thiazole Ring Formation
Thiazole synthesis often involves:
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Heterocyclization : Thiourea derivatives reacting with α,β-unsaturated ketones .
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Catalytic methods : Use of chitosan-grafted polymers for 1,3-dipolar cycloadditions .
Biological Activity Context
While the query focuses on chemical reactions, related thiazole-piperazine derivatives exhibit notable pharmacological properties:
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Anticonvulsant activity : Thiazole-bearing compounds (e.g., pyrrolidin-2-one analogues) show efficacy in seizure models .
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Antitumor properties : Thiazole-integrated heterocycles demonstrate cytotoxicity against cancer cell lines .
Table 1: Piperazine Functionalization Methods
| Method | Reaction Conditions | Key Reagents |
|---|---|---|
| Alkylation | DMF, K₂CO₃, 80°C, 12h | Alkyl halides |
| Reductive amination | NaBH(AcO)₃, THF, rt, 1h | Ketones/aldehydes |
| Acylation | AcCl, pyridine, rt, 4h | Acid anhydrides |
Challenges and Considerations
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Steric hindrance : The benzo[d]thiazole and diphenylethanone groups may require precise steric control during coupling.
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Regioselectivity : Ensuring selective alkylation/reductive amination at the desired piperazine nitrogen.
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Stability : Thiazole rings are generally stable, but benzo[d]thiazole derivatives may undergo photodegradation under UV light .
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Piperazine.
- Substituents: Benzo[d]thiazole (4-isopropyl-substituted) at position 4 of piperazine. 2,2-Diphenylethanone at position 1 of piperazine.
Analog 1 : Urea Derivatives (e.g., Compounds 1f, 11a–11o from Molecules 2013)
- Core : Piperazine.
- Substituents :
- Thiazole or benzothiazole groups (often halogenated or trifluoromethyl-substituted).
- Urea-linked aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl).
- Key Differences: Urea moiety replaces diphenylethanone, introducing hydrogen-bonding capacity and polarity .
Analog 2 : Piperazine-Linked Thiazole Derivatives (e.g., Compounds 4 and 5 from )
- Core : Thiazole fused with dihydropyrazole.
- Substituents :
- Fluorophenyl or chlorophenyl groups.
- Triazole or methyl groups.
- Key Differences: Lack of benzo[d]thiazole and diphenylethanone; instead, fluorinated aromatic systems dominate .
Analog 3 : Diphenylethanone Derivatives (e.g., 1-(4-Hydroxyphenyl)-2,2-diphenylethanone from )
- Core: Diphenylethanone.
- Substituents : Hydroxyphenyl or methyl groups.
- Key Differences : Absence of piperazine and benzothiazole; synthesized via Fries rearrangement .
Physicochemical Properties
Key Observations:
- Urea derivatives exhibit higher molecular weights due to bulky aryl-urea groups.
- Diphenylethanone analogs have lower molecular weights but comparable melting points, suggesting similar crystallinity.
- Yields for piperazine-thiazole hybrids often exceed 70%, indicating robust synthetic routes .
Functional Group Impact
Diphenylethanone vs. Urea moieties increase polarity and hydrogen-bonding capacity, favoring solubility and target binding .
Benzo[d]thiazole vs. Simple Thiazole: Benzo[d]thiazole’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to monocyclic thiazoles .
Substituent Effects :
Q & A
Q. Critical Optimization Factors :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but require inert atmospheres to prevent oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Triethylamine or DMAP accelerates acylation steps .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine Acylation | DCM | 25 | Et₃N | 72 | |
| Ethanone Coupling | DMF | 80 | DMAP | 65 |
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching C₂₈H₂₈N₂O₃S).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. Table 2: Key Spectral Data from Analogous Compounds
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | Piperazine N-CH₂ at δ 2.8–3.2 ppm | |
| IR | C=O stretch at ~1680 cm⁻¹ |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or reduce off-target effects:
- Isopropyl Group : Increases lipophilicity, potentially improving blood-brain barrier penetration .
- Diphenylethanone Moiety : Stabilizes hydrophobic interactions in enzyme active sites (e.g., kinase inhibitors) .
Q. Methodology :
Analog Synthesis : Replace isopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects .
Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors .
In Vitro Assays : Measure IC₅₀ values against cancer cell lines or microbial targets to correlate structural changes with activity .
Advanced: How should researchers address contradictions in reported biological activity data for similar compounds?
Methodological Answer:
Contradictions often arise from methodological variability. Resolution strategies include:
Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, incubation time) .
Purity Validation : Use HPLC and elemental analysis to rule out impurities (>98% purity required) .
Control Experiments : Test metabolites or degradation products for off-target effects .
Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound stability in culture media .
Advanced: What mechanistic approaches are used to identify biological targets for this compound?
Methodological Answer:
Target identification involves:
Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition .
Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways .
Q. Table 3: Example Targets from Analogous Piperazine Derivatives
| Compound Class | Target | Assay Type | Reference |
|---|---|---|---|
| Benzo[d]thiazole | Histamine H4 receptor | Radioligand binding | |
| Diphenylethanone | Cyclooxygenase-2 (COX-2) | ELISA |
Advanced: How can computational tools predict the metabolic stability of this compound?
Methodological Answer:
In Silico Metabolism : Software like Schrödinger’s MetaSite predicts Phase I/II metabolism sites (e.g., CYP3A4 oxidation of the piperazine ring) .
QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro half-life data .
MD Simulations : Assess binding stability to metabolic enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
